![molecular formula C12H14N2O2 B1291176 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol CAS No. 1016467-73-4](/img/structure/B1291176.png)
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol
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Overview
Description
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol, also known as BOP, is a chemical compound that belongs to the oxazole class. It has a molecular weight of 218.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is represented by the InChI code1S/C12H14N2O2/c15-9-4-3-7-14 (8-9)12-13-10-5-1-2-6-11 (10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
. This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a solid compound . Its molecular weight is 218.26 . The InChI code provides information about its molecular structure .Scientific Research Applications
Environmental Science
Research into the environmental fate of “1-(Benzo[d]oxazol-2-yl)piperidin-3-ol” could provide insights into its biodegradability and potential impact on ecosystems, informing environmental risk assessments.
Each of these fields offers a unique perspective on the applications of “1-(Benzo[d]oxazol-2-yl)piperidin-3-ol” and demonstrates the compound’s versatility in scientific research. While the current literature does not provide specific studies on this compound, the applications mentioned are based on the known properties of similar benzoxazole and piperidine derivatives .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various physiological processes, including cardiovascular function
Result of Action
The molecular and cellular effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can potentially modulate cardiovascular function . .
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGSJIYAWSFJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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